methyl 4-[2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate
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Overview
Description
methyl 4-[2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-c]pyridine core, a dimethylamino group, and a carboxamide functional group. Its distinct chemical properties make it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 1,5-dimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for higher efficiency and yield. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Purification steps, such as recrystallization and chromatography, are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
methyl 4-[2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the carboxamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, methyl 4-[2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its ability to interact with biological macromolecules makes it valuable in understanding biochemical processes.
Medicine
In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of methyl 4-[2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. For example, it may bind to an enzyme’s active site, altering its activity and affecting downstream processes.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with similar structural features but different functional groups.
Latanoprost Related Compound E: A pharmaceutical compound with distinct biological activity.
Acetaminophen Related Compound F: Another pharmaceutical compound used in research.
Uniqueness
methyl 4-[2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
methyl 4-[[2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S/c1-26-17-10-9-15(31-3)11-16(17)19-20(26)21(29)27(2)23(25-19)33-12-18(28)24-14-7-5-13(6-8-14)22(30)32-4/h5-11H,12H2,1-4H3,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVHYYDEUPRFQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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